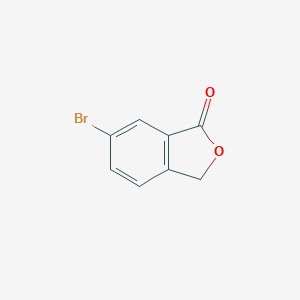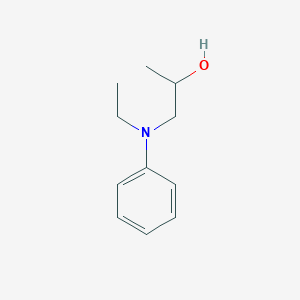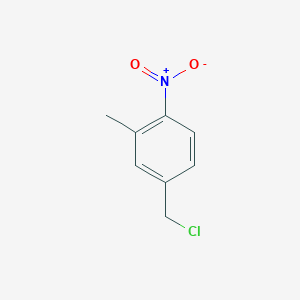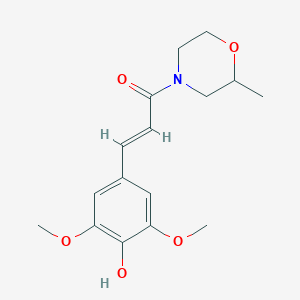
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- involves the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression. It has been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-. These include further studies to determine its optimal dosage and administration route, the development of novel therapeutic agents based on its structure, and the identification of new targets and pathways for its therapeutic effects. Additionally, there is a need for further studies to determine its potential toxicity and safety profile in humans.
Conclusion:
In conclusion, Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a promising compound for the development of novel therapeutic agents for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and safety profile in humans.
Métodos De Síntesis
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine and subsequent reduction of the resulting product. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
Número CAS |
16562-71-3 |
|---|---|
Nombre del producto |
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- |
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
Clave InChI |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
SMILES isomérico |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
SMILES canónico |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
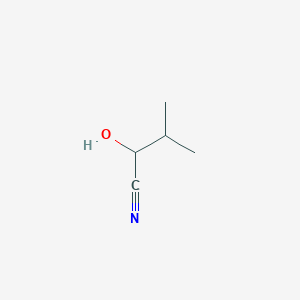
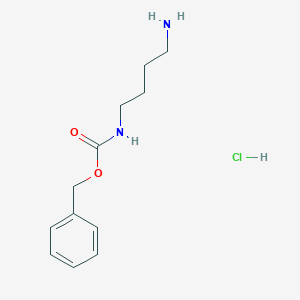
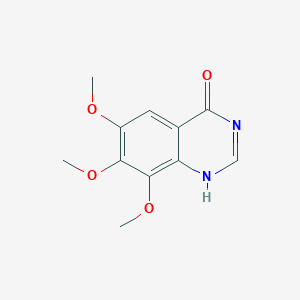
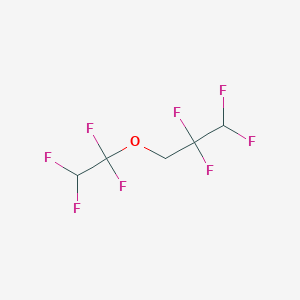
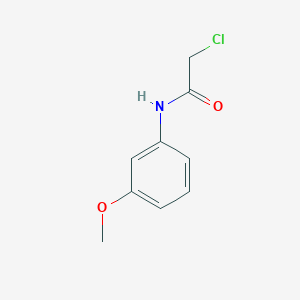
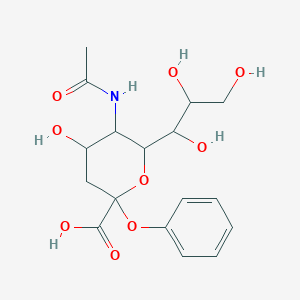
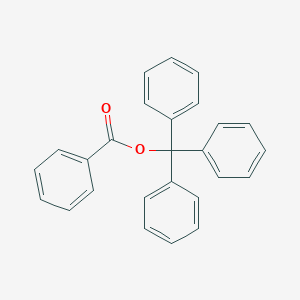
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
